molecular formula C8H10BrN B1395264 (3-Bromo-2-methylphenyl)methanamine CAS No. 943722-02-9

(3-Bromo-2-methylphenyl)methanamine

Cat. No. B1395264
M. Wt: 200.08 g/mol
InChI Key: BOMWYUIURJVHSH-UHFFFAOYSA-N
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Description

“(3-Bromo-2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 943722-02-9 . It has a molecular weight of 200.08 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “(3-bromo-2-methylphenyl)methanamine” and its InChI code is "1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3" . This indicates the compound consists of a bromine atom, a methyl group, and an amine group attached to a phenyl ring.


Physical And Chemical Properties Analysis

“(3-Bromo-2-methylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

  • (3-Bromo-2-methylphenyl)methanamine is used in the synthesis of various compounds. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding reaction using similar compounds, highlighting the utility of bromophenyl methanamines in organic synthesis (Shimoga, Shin, & Kim, 2018).

Catalytic Applications

  • Bromophenyl methanamines, similar to (3-Bromo-2-methylphenyl)methanamine, have been used in catalytic applications. For instance, they have been involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, indicating their role in facilitating complex chemical reactions (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Antimicrobial and Anticancer Research

  • Bromophenols, which can be derived from bromophenyl methanamines, have been studied for their antimicrobial properties. This suggests potential pharmaceutical applications for derivatives of (3-Bromo-2-methylphenyl)methanamine (Xu et al., 2003).

Biomedical Imaging and Photocytotoxicity

  • Derivatives of bromophenyl methanamines have been synthesized and used in biomedical imaging and studied for their photocytotoxic properties in red light, indicating potential applications in cancer therapy (Basu et al., 2014).

Molecular Docking and Biological Efficacy

  • Studies have been conducted on the molecular docking and biological efficacy of Schiff base rare earth metal complexes involving furan-2-yl methanamines, indicating the use of bromophenyl methanamines in developing new pharmaceutical compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Synthesis of Novel Complexes

  • Palladium and platinum complexes have been synthesized using pyrrole Schiff bases derived from (phenyl)methanamine, which are similar to (3-Bromo-2-methylphenyl)methanamine. These complexes have been investigated for their anticancer activity, demonstrating the compound's potential in medicinal chemistry (Mbugua et al., 2020).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromo-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWYUIURJVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-methylphenyl)methanamine

CAS RN

943722-02-9
Record name (3-bromo-2-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-2-methylbenzamide (1.4 g) was dissolved with dry THF (15 mL) under nitrogen, then Me2S.BH3 (94%, 1.34 mL) was added slowly. After being stirred at room temperature for 1 h, the mixture was heated to 50° C. overnight. When the 3-bromo-2-methylbenzamide disappeared, methanol was added dropwise until there no more air bubble formed. 10 min later, 10% HCl was added dropwise, stirred for 1 h, and then solvent was removed. The white residue was recrystallized with iPrOH to obtain 1.1 g of the product. Yield: 35%. 1H NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3 H), 4.09 (s, 2 H), 7.20 (t, J=7.8 Hz, 1 H), 7.44 (d, J1=8.0 Hz, 1 H), 7.63 (d, J1=7.6 Hz, 1 H), 8.49 (br, 3 H); 13C NMR (100 MHz, DMSO-d6): δ 18.8, 19.0, 46.1, 125.2, 127.4, 127.5, 129.0, 129.1, 132.1, 132.5, 134.7, 135.9, 136.1, 136.5; HPLC: retention time: 4.696 min; purity: 96.0%.
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1.4 g
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35%

Synthesis routes and methods II

Procedure details

3-Bromo-2-methylbenzamide (1.4 g) was dissolved in dry THF (15 mL) under nitrogen, then Me2S.BH3 (94%, 1.34 mL) was added slowly. After stirred at room temperature for 1 h, the mixture was heated to 50° C. overnight. When 3-bromo-2-methylbenzamide disappeared, methanol was added dropwise until there was no more air bubble formed. Then 10 min later, 10% HCl was added dropwise, the mixture stirred for 1 h, and then solvent was removed. The white residual was recrystallized with iPrOH to obtain 1.1 g of the product. Yield: 35%. 1H NMR (400 MHz, DMSO-d6) δ 2.42 (s, 3H), 4.09 (s, 2H), 7.20 (t, J=7.8 Hz, 1H), 7.44 (d, J1=8.0 Hz, 1H), 7.63 (d, J1=7.6 Hz, 1H), 8.49 (br, 3H); 13C NMR (100 MHz, DMSO-d6) δ 18.8, 19.0, 46.1, 125.2, 127.4, 127.5, 129.0, 129.1, 132.1, 132.5, 134.7, 135.9, 136.1, 136.5; HPLC: retention time: 4.696 min; purity: 96.0%.
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35%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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